molecular formula C16H17N3O4S B4056583 ethyl 4-{[(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino}benzoate

ethyl 4-{[(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino}benzoate

Cat. No.: B4056583
M. Wt: 347.4 g/mol
InChI Key: CPEFSQHAMBBYAD-UHFFFAOYSA-N
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Description

Ethyl 4-{[(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino}benzoate is a synthetic organic compound featuring a complex molecular structure that incorporates both imidazothiazole and benzoate motifs. This specific molecular architecture is of significant interest in medicinal and organic chemistry research. Compounds with similar heterocyclic scaffolds, such as imidazo[2,1-b][1,3,4]thiadiazole and tetrahydroimidazo[2,1-c][1,2,4]triazine derivatives, are frequently investigated for their diverse biological activities, which include antiproliferative and antimicrobial properties . The presence of the peptide-like acetyl-amino linkage in its structure suggests potential as a building block or intermediate in the development of more complex molecules, possibly for application in drug discovery programs. Researchers are exploring this compound and its analogs as key intermediates in the synthesis of novel chemical libraries aimed at identifying new bioactive agents. Its exact mechanism of action and full spectrum of research applications are compound-specific and are the subject of ongoing investigation. As a supplier, we provide this high-purity compound to support these innovative research endeavors. This product is for research use only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to contact us for specific application data, purity certificates, and custom synthesis inquiries.

Properties

IUPAC Name

ethyl 4-[[2-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-2-23-15(22)10-3-5-11(6-4-10)18-13(20)9-12-14(21)19-8-7-17-16(19)24-12/h3-6,12H,2,7-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEFSQHAMBBYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N3CCN=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666838
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

Ethyl 4-{[(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino}benzoate is a complex heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure, featuring an imidazo[2,1-b]thiazole core, suggests various applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C14H14N4O3S\text{C}_{14}\text{H}_{14}\text{N}_{4}\text{O}_{3}\text{S}

Key Features

  • Imidazo[2,1-b]thiazole Core : This core is known for its diverse biological activities.
  • Functional Groups : The presence of ester and amide functionalities enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance:

  • In Vitro Studies : A study demonstrated that derivatives of imidazo[2,1-b]thiazoles showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antimicrobial effect is believed to arise from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound's structural components suggest potential anticancer properties:

  • Cell Line Studies : In vitro assays using cancer cell lines have shown that similar thiazole derivatives can induce apoptosis and inhibit cell proliferation .
  • Specific Targets : Research has identified that these compounds may target specific kinases involved in cancer progression, thus offering a pathway for therapeutic development.

Toxicity Assessment

Understanding the toxicity profile is crucial for evaluating the safety of new compounds:

  • Zebrafish Embryo Model : A toxicity assessment using zebrafish embryos revealed that certain derivatives exhibited low toxicity levels (20.58 mg/L), indicating their potential for further development .

Comparative Analysis

CompoundBiological ActivityIC50 (µM)Toxicity Level
This compoundAntimicrobialTBDLow
Similar Thiazole Derivative 1Anticancer15Moderate
Similar Thiazole Derivative 2Antimicrobial10Low

Study 1: Antimicrobial Efficacy

A recent study focused on synthesizing a series of thiazole derivatives and evaluating their antimicrobial activity. The results indicated that modifications in the side chains significantly affected their efficacy against E. coli and S. aureus, highlighting the importance of structural optimization in drug design .

Study 2: Anticancer Potential

Another investigation explored the anticancer properties of imidazo[2,1-b]thiazole derivatives against various cancer cell lines. The findings revealed that these compounds could inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

a. Levamisole (Tetramisole)
  • IUPAC Name : (6S)-6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
  • Molecular Formula : C₁₁H₁₂N₂S
  • Molecular Weight : 204.29–204.31 g/mol
  • Key Features: Lacks the 3-oxo group and acetyl amino benzoate substituent. Contains a phenyl group at position 4.
  • Pharmacology: Broad-spectrum anthelmintic and immunomodulator; inhibits alkaline phosphatase (AP) .
b. 2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid hydrochloride
  • Molecular Formula : C₇H₉ClN₂O₃S
  • Molecular Weight: Not explicitly stated, but estimated ~236.7 g/mol .
  • Key Features :
    • Shares the 3-oxo group but replaces the benzoate ester with a carboxylic acid (as hydrochloride salt).
  • Applications : Pharmaceutical intermediate, suggesting utility in further derivatization .

Functionalized Derivatives

a. N-(4-(2-(5-Oxo-6-(3-oxocyclopentyl)-2-phenyl-5,6-dihydroimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetyl)phenyl)acetamide
  • Key Features :
    • Incorporates a 1,3,4-thiadiazole ring instead of 1,3-thiazole.
    • Includes a 3-oxocyclopentyl substituent and acetamide group .
  • Implications : Thiadiazole derivatives often exhibit enhanced electron-withdrawing properties, influencing redox activity and binding to targets like aldose reductase .
b. Ethyl 2-(6-(2-(4-acetamidophenyl)-2-oxoethyl)-5-oxo-2-phenyl-5,6-dihydroimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-3-oxobutanoate
  • Key Features :
    • Combines 1,3,4-thiadiazole with multiple carbonyl groups and a phenylacetamide side chain .
  • Pharmacological Relevance : Such complexity may enhance selectivity for enzymes or receptors, though synthetic complexity increases .

Benzoate-Containing Analogues

a. Ethyl 4-[[2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
  • Key Features: Replaces the imidazo[2,1-b]thiazole core with a benzothieno[2,3-d]pyrimidine system. Retains the ethyl benzoate group linked via a thioacetyl bridge .
  • Implications: The benzothienopyrimidine core may confer distinct kinase inhibitory properties, as seen in similar structures .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Activity
Ethyl 4-{[(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino}benzoate Imidazo[2,1-b][1,3]thiazole 3-oxo, acetyl amino, ethyl benzoate ~348.4 (estimated) Potential enzyme inhibition
Levamisole Imidazo[2,1-b][1,3]thiazole Phenyl at C6 204.29–204.31 Anthelmintic, AP inhibition
2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid hydrochloride Imidazo[2,1-b][1,3]thiazole 3-oxo, carboxylic acid (HCl salt) ~236.7 Pharmaceutical intermediate
N-(4-(2-(5-Oxo-6-(3-oxocyclopentyl)-2-phenyl-5,6-dihydroimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetyl)phenyl)acetamide Imidazo[2,1-b][1,3,4]thiadiazole 3-oxocyclopentyl, acetamide Not reported Aldose reductase inhibition

Research Findings and Implications

  • Synthetic Accessibility: Ethyl 4-{[...]benzoate derivatives are synthesized via condensation reactions, similar to methods used for levamisole analogues . The acetyl amino benzoate group may require multi-step functionalization, increasing synthetic complexity compared to phenyl-substituted derivatives .
  • The benzoate ester may prolong half-life by resisting rapid hydrolysis .
  • Structural-Activity Relationships (SAR) :
    • Imidazo[2,1-b]thiazole vs. Thiadiazole : Thiadiazole-containing derivatives show broader enzyme inhibition (e.g., aldose reductase) but may exhibit higher toxicity .
    • Substituent Effects : Bulky groups (e.g., benzoate) reduce membrane permeability but improve specificity for extracellular targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 4-{[(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino}benzoate, and how can reaction yields be optimized?

  • Methodology : Begin with coupling the imidazo-thiazole core (e.g., 3-oxo-tetrahydroimidazothiazole) to the benzoate moiety via an acetyl linker. Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen to minimize hydrolysis . Monitor reaction progress via TLC and purify intermediates using column chromatography. Optimize yields by adjusting stoichiometry (1.2:1 molar ratio of acylating agent to benzoate) and temperature (0–5°C for activation, room temperature for coupling) .

Q. How can structural characterization of this compound be systematically validated?

  • Methodology : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Identify acetyl protons (δ ~2.5 ppm), aromatic protons (δ ~7.5–8.0 ppm), and imidazo-thiazole NH (δ ~10–12 ppm). Compare with analogs like 3-(4-chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole to confirm fused ring systems .
  • HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error.
  • X-ray crystallography : Resolve ambiguities in stereochemistry or tautomerism, as demonstrated for 2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole .

Q. What are the key functional groups influencing solubility and stability?

  • Methodology : Assess solubility in DMSO, ethanol, and aqueous buffers (pH 1–10). The ester group (ethyl benzoate) enhances lipophilicity, while the acetyl amino linker and imidazo-thiazole core contribute to hydrogen bonding. Stability studies under light, heat (40–60°C), and humidity (40–75% RH) reveal degradation pathways (e.g., ester hydrolysis) via HPLC-MS .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved bioactivity?

  • Methodology : Use quantum chemical calculations (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and docking studies (AutoDock Vina) to predict binding to targets like kinases or proteases. Compare with analogs such as methyl 4-{(Z)-[2-(2-methoxyphenyl)-6-oxothiazolo-triazolylidene]methyl}benzoate, where methoxy groups enhance π-π stacking . Validate predictions via SAR studies by modifying substituents on the benzoate or imidazo-thiazole moieties .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

  • Methodology :

Standardize assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., doxorubicin for apoptosis).

Validate target engagement : Employ SPR or ITC to measure binding affinity to proposed targets.

Compare pharmacokinetics : Assess metabolic stability in liver microsomes and plasma protein binding.
For example, discrepancies in anti-cancer activity between ethyl benzoate derivatives and thiazolidinone analogs (e.g., ethyl 4-{(5E)-4-oxo...}) may arise from differences in cellular uptake or metabolic activation .

Q. What strategies optimize reaction scalability while minimizing byproducts?

  • Methodology :

  • Flow chemistry : Implement continuous flow systems for coupling steps to enhance mixing and heat transfer.
  • Catalyst screening : Test Pd/C or Cu(I) catalysts for Suzuki-Miyaura couplings (if aryl halides are intermediates) .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability.
  • Process analytical technology (PAT) : Use in-line FTIR to monitor intermediates and automate purification .

Q. How can researchers elucidate the mechanism of action in complex biological systems?

  • Methodology :

  • Transcriptomics/proteomics : Perform RNA-seq or SILAC-based proteomics on treated cells to identify dysregulated pathways.
  • Chemical proteomics : Use photoaffinity probes to capture interacting proteins, followed by LC-MS/MS identification.
  • In vivo models : Compare efficacy in zebrafish xenografts vs. murine models to assess translational potential.
    Structural analogs like methyl 4-(2-((7-aryl-dihydroimidazo-triazolyl)thio)acetamido)benzoate have shown activity against viral proteases, suggesting a conserved mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-{[(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino}benzoate
Reactant of Route 2
ethyl 4-{[(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino}benzoate

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